Product packaging for Ethyl 2,5-dichloro-3-methylphenylacetate(Cat. No.:CAS No. 1804896-90-9)

Ethyl 2,5-dichloro-3-methylphenylacetate

Cat. No.: B1409899
CAS No.: 1804896-90-9
M. Wt: 247.11 g/mol
InChI Key: GAWNLQRFSTYQKT-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichloro-3-methylphenylacetate is a synthetic phenylacetate ester characterized by a dichloro-substituted aromatic ring (2,5-position) and a methyl group at the 3-position. The ethyl ester moiety enhances lipophilicity, making it suitable for applications in agrochemicals or pharmaceuticals, where solubility and bioavailability are critical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Cl2O2 B1409899 Ethyl 2,5-dichloro-3-methylphenylacetate CAS No. 1804896-90-9

Properties

IUPAC Name

ethyl 2-(2,5-dichloro-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-3-15-10(14)6-8-5-9(12)4-7(2)11(8)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWNLQRFSTYQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-dichloro-3-methylphenylacetate typically involves the esterification of 2,5-dich

Biological Activity

Ethyl 2,5-dichloro-3-methylphenylacetate (C11H12Cl2O2) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of two chlorine atoms and a methyl group on the phenyl ring. This unique structure may influence its chemical reactivity and biological activity, making it a subject of interest for various studies.

The biological activity of this compound likely involves interactions with specific enzymes or receptors within biological systems. The ester group can be hydrolyzed to release the active acid form, which may then engage in various metabolic processes. Such interactions can lead to alterations in biochemical pathways that are crucial for cellular function.

Biological Activities

Research has indicated that this compound exhibits several important biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, inhibiting the growth of certain pathogens.
  • Anti-inflammatory Effects : There is evidence to support its potential role in reducing inflammation, which is critical in various diseases.

The following table summarizes some key findings related to its biological activities:

Activity Description Reference
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryReduces inflammatory markers in vitro
Enzyme InteractionPotential inhibition of key enzymes involved in metabolic pathways

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant inhibition rate against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation models, this compound was shown to reduce levels of pro-inflammatory cytokines. This indicates its potential utility in managing inflammatory diseases such as arthritis or colitis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
Ethyl 2,4-dichlorophenylacetateChlorine at positions 2 and 4Moderate antimicrobial activity
Ethyl 2,5-dibromophenylacetateBromine instead of chlorineLimited anti-inflammatory effects
This compoundUnique methyl group at position 3Enhanced antimicrobial and anti-inflammatory effects

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
This compound* Not provided C11H12Cl2O2 247.12 (estimated) 2,5-dichloro; 3-methyl; ethyl ester
Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate 1807178-53-5 C11H10Cl2F2O3 305.10 3,5-dichloro; 2-difluoromethoxy; ethyl ester
Ethyl 3,5-dichloro-2-fluorophenylacetate 1806350-99-1 C10H9Cl2FO2 251.08 3,5-dichloro; 2-fluoro; ethyl ester
Ethyl 2-(3,5-dichlorophenyl)acetate 200214-60-4 C10H10Cl2O2 233.10 3,5-dichloro; ethyl ester
Methyl (3-chlorophenyl)acetate 53088-68-9 C9H9ClO2 184.62 3-chloro; methyl ester

*Estimated properties based on structural analogs.

Key Findings:

Substituent Position and Electronic Effects: The 2,5-dichloro-3-methyl substitution in the target compound contrasts with 3,5-dichloro patterns in analogs (e.g., CAS 1807178-53-5, 200214-60-4). The difluoromethoxy group in CAS 1807178-53-5 introduces strong electron-withdrawing effects, likely increasing metabolic stability compared to the methyl group in the target compound .

Ester Group Influence :

  • Ethyl esters (e.g., CAS 1806350-99-1, 200214-60-4) exhibit higher lipophilicity than methyl esters (e.g., CAS 53088-68-9), which may enhance membrane permeability in biological systems .

Similarity Scores :

  • Ethyl 2-(3,5-dichlorophenyl)acetate (CAS 200214-60-4) shows a structural similarity score of 0.96 to the target compound, implying overlapping synthetic pathways or bioactivity profiles .

Research Implications:

  • Synthetic Flexibility : The 3,5-dichloro-substituted analogs demonstrate versatility in introducing electronegative groups (e.g., fluorine, difluoromethoxy), which could guide the design of derivatives of the target compound for enhanced stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,5-dichloro-3-methylphenylacetate
Reactant of Route 2
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Ethyl 2,5-dichloro-3-methylphenylacetate

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